molecular formula C22H26N4O B4921978 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine

4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine

Cat. No.: B4921978
M. Wt: 362.5 g/mol
InChI Key: YJGVYWUPRGEESI-UHFFFAOYSA-N
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Description

4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety, which is further connected to a phenyl group substituted with a 2-methylpyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine typically involves multiple steps, starting with the preparation of the pyrazole intermediate. One common method is the cyclization of hydrazine derivatives with 1,3-diketones. The pyrazole intermediate is then subjected to a series of substitution reactions to introduce the phenyl and 2-methylpyridine groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-[3-[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-18-16-20(6-8-23-18)19-4-2-5-21(17-19)22-7-11-26(24-22)10-3-9-25-12-14-27-15-13-25/h2,4-8,11,16-17H,3,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVYWUPRGEESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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